molecular formula C15H9Cl2NO B1365919 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde CAS No. 590390-83-3

2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1365919
CAS No.: 590390-83-3
M. Wt: 290.1 g/mol
InChI Key: QOJYMODMCNPOPE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-1H-indole-3-carbaldehyde: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a dichlorophenyl group attached to the indole ring, which is further substituted with a carbaldehyde group at the 3-position

Scientific Research Applications

Chemistry: 2-(2,5-Dichlorophenyl)-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various indole-based compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural similarity to bioactive indole derivatives makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It serves as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the exact structure of the compound and the biological system . Without specific information, it’s difficult to predict the mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of 2,5-dichlorophenylhydrazine: This intermediate is prepared by reacting 2,5-dichloronitrobenzene with hydrazine hydrate under reflux conditions.

    Cyclization to indole: The 2,5-dichlorophenylhydrazine is then subjected to Fischer indole synthesis, where it reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst to form the indole ring.

    Formylation: The final step involves the formylation of the indole ring at the 3-position using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-(2,5-dichlorophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(2,5-dichlorophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2,5-Dichlorophenylhydrazine: An intermediate in the synthesis of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde.

    2,5-Dichlorophenyl isocyanate: Another derivative of 2,5-dichlorophenyl used in organic synthesis.

    2,5-Dichlorophenol: A related compound with similar structural features.

Uniqueness: this compound is unique due to the presence of both the indole ring and the dichlorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO/c16-9-5-6-13(17)11(7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJYMODMCNPOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=CC(=C3)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234479
Record name 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590390-83-3
Record name 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590390-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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